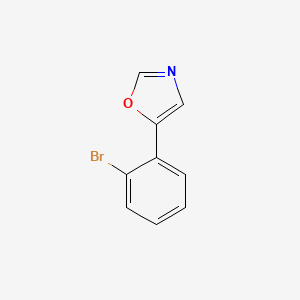

5-(2-Bromophenyl)-1,3-oxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTHLCLAPCIKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396322 | |

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819037 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328270-70-8 | |

| Record name | 5-(2-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(2-Bromophenyl)-1,3-oxazole CAS number

An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole (CAS: 328270-70-8)

Executive Summary

This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The oxazole nucleus is a privileged scaffold found in numerous pharmaceuticals and biologically active molecules.[1] The presence of a bromophenyl substituent at the 5-position offers a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in drug discovery programs. This guide details its physicochemical properties, established synthesis protocols, potential applications in drug development, and critical safety and handling information, intended for researchers, scientists, and professionals in the field.

Compound Identification and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 328270-70-8.[2][3][4] It is a white to off-white solid at room temperature.[3] The core structure consists of a five-membered oxazole ring substituted with a 2-bromophenyl group. This substitution pattern is key to its utility, providing a site for cross-coupling reactions while the oxazole core imparts specific electronic and conformational properties.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 328270-70-8 | [2][3][4] |

| Molecular Formula | C₉H₆BrNO | [2][3][4] |

| Molecular Weight | 224.06 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2][4] |

| Synonyms | 5-2-bromophenyl oxazole, oxazole,5-2-bromophenyl | [2][4] |

| Appearance | White to off-white solid | [3] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [3][5] |

| Boiling Point (Predicted) | 300.3 ± 17.0 °C | [3] |

| pKa (Predicted) | 0.16 ± 0.10 | [3] |

| Water Solubility (Predicted) | 8.5 µg/mL | [5] |

| Storage Temperature | 2-8°C | [3] |

| SMILES | C1=CC=C(C(=C1)C2=CN=CO2)Br | [2][4] |

| InChI Key | JLTHLCLAPCIKJJ-UHFFFAOYSA-N | [2][4] |

Synthesis Methodology: The Van Leusen Oxazole Synthesis

The construction of the 5-substituted oxazole ring is efficiently achieved through well-established methodologies. The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a particularly powerful method for preparing 5-substituted oxazoles.[6][7] This one-step reaction proceeds under mild, basic conditions and is valued for its reliability and scope.[6]

The causality of this reaction hinges on the unique properties of TosMIC, which possesses an acidic methylene group, an isocyanide carbon for nucleophilic attack, and a tosyl group that serves as an excellent leaving group. The reaction with an aldehyde, in this case, 2-bromobenzaldehyde, first forms an oxazoline intermediate, which then undergoes base-mediated elimination of the tosyl group to yield the aromatic oxazole ring.

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol: Van Leusen Synthesis

This protocol is a representative, self-validating system. The successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques (NMR, MS).

-

Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzaldehyde (1.0 eq) and TosMIC (1.05 eq) in a suitable anhydrous solvent such as methanol or dimethoxyethane (DME).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvents are critical as water can hydrolyze the isocyanide and interfere with the base.

-

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), portion-wise while stirring vigorously.

-

Rationale: Cooling the reaction controls the initial exothermic deprotonation of TosMIC. A heterogeneous base like K₂CO₃ is often used for easier workup.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting aldehyde.

-

Rationale: The extended reaction time ensures the complete conversion to the oxazole.

-

-

Workup and Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

-

Rationale: This step separates the organic product from the inorganic base and other water-soluble byproducts.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

-

Rationale: Washing with brine removes residual water. Drying agents ensure no water is carried into the final product. Chromatography separates the target compound from unreacted starting materials and byproducts.

-

Applications in Research and Drug Development

The 1,3-oxazole ring is a key pharmacophore in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][8] this compound serves as a strategic intermediate for accessing novel chemical entities for drug screening libraries.

-

Scaffold for Anticancer Agents: Derivatives of 1,3-oxazole sulfonamides have been identified as potent tubulin polymerization inhibitors, a validated mechanism for anticancer drugs.[9] The 2-bromophenyl group on this specific molecule is an ideal anchor point for introducing sulfonamide moieties or other pharmacophores through cross-coupling chemistry.

-

Intermediate for IMPDH Inhibitors: 5-substituted oxazoles are crucial intermediates in the synthesis of inosine monophosphate dehydrogenase (IMPDH) inhibitors, a class of immunosuppressive and antiviral agents.[7]

-

Versatile Synthetic Building Block: The true value of this compound lies in the reactivity of the C-Br bond. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the systematic and regioselective introduction of diverse aryl, alkyl, and amino groups, enabling the rapid generation of compound libraries for high-throughput screening.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 3. This compound | 328270-70-8 [m.chemicalbook.com]

- 4. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

- 8. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]

A Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract: The 1,3-oxazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds and natural products. Its unique electronic properties and ability to engage in various biological interactions make it a focal point in medicinal chemistry. This technical guide provides an in-depth analysis of 5-(2-Bromophenyl)-1,3-oxazole, a key synthetic intermediate. We will explore its fundamental physicochemical properties, detail a robust and widely-used synthetic protocol, outline methods for its structural characterization, and discuss its strategic importance as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction to the 1,3-Oxazole Scaffold

Heterocyclic compounds are the bedrock of modern pharmaceutical science, with over 75% of top-selling drugs containing at least one such ring system. Among these, the 1,3-oxazole moiety is of particular interest. This five-membered aromatic ring containing nitrogen and oxygen atoms serves as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles. Oxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]

This compound emerges as a strategically important molecule. It combines the stable, pharmacologically relevant oxazole core with a synthetically versatile bromophenyl group. The bromine atom acts as a crucial functional handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex, highly functionalized drug candidates. This guide provides a comprehensive overview of this compound from synthesis to application.

Physicochemical and Structural Properties

The precise characterization of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is typically a white to off-white solid at room temperature.[4] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.05 g/mol | [4][5] |

| CAS Number | 328270-70-8 | [4] |

| Appearance | White to off-white solid | [4] |

| Density (Predicted) | 1.524 ± 0.06 g/cm³ | [4][5] |

| Boiling Point (Predicted) | 300.3 ± 17.0 °C | [4] |

| pKa (Predicted) | 0.16 ± 0.10 | [4] |

| XLogP3 | 3.1 | [5] |

Synthesis and Mechanism

The most efficient and common method for preparing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis .[6][7] This reaction provides a direct route to the oxazole ring system from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). The choice of this pathway is based on its high yields, operational simplicity, and tolerance of a wide range of functional groups.

The Van Leusen Reaction: Mechanistic Insight

The reaction proceeds via a base-mediated [3+2] cycloaddition. The base (typically potassium carbonate) deprotonates the acidic methylene group of TosMIC, generating a nucleophilic anion. This anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The subsequent intramolecular cyclization forms a 4,5-dihydrooxazole (oxazoline) intermediate. The final step is the base-assisted elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the stable 1,3-oxazole ring.[1]

Synthesis Workflow Diagram

The logical flow of the Van Leusen synthesis is depicted below. This diagram illustrates the key inputs and transformations required to produce the target compound.

Caption: Van Leusen synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, concluding with purification and paving the way for the essential characterization steps described in Section 4.0.

-

Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10 mmol) and p-toluenesulfonylmethyl isocyanide (TosMIC) (2.05 g, 10.5 mmol).

-

Solvent and Base Addition: Add anhydrous methanol (50 mL) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol). The use of a slight excess of TosMIC ensures complete consumption of the aldehyde, while a strong base is critical for the initial deprotonation of TosMIC.[8]

-

Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.

Structural Characterization

Confirmation of the molecular structure is a non-negotiable step in synthesis. A combination of spectroscopic techniques is employed to validate the identity and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The expected signals for this compound are detailed below.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |

| ¹H NMR | 7.90 - 8.10 | Singlet | Oxazole C2-H |

| 7.60 - 7.80 | Multiplet | Aromatic protons | |

| 7.20 - 7.50 | Multiplet | Aromatic protons & Oxazole C4-H | |

| ¹³C NMR | ~151 | Singlet | Oxazole C2 |

| ~148 | Singlet | Oxazole C5 | |

| ~122 | Singlet | Oxazole C4 | |

| 134, 132, 130, 128, 122 | Multiple Signals | Aromatic carbons |

Causality: The deshielded signals for the oxazole protons (C2-H and C4-H) are characteristic of their position within an electron-deficient aromatic ring.[9] The carbon signals for the oxazole ring are also found at distinct downfield shifts.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound, Electrospray Ionization (ESI-MS) would be expected to show a molecular ion peak [M+H]⁺ at m/z ≈ 224.97 and 226.97. The presence of two peaks of nearly equal intensity is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br), providing definitive evidence of its incorporation.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block for creating libraries of potential drug candidates.

-

Scaffold for Lead Generation: The core oxazole ring is a proven pharmacophore. By using this compound as a starting point, medicinal chemists can rapidly generate a diverse range of derivatives to screen for biological activity against various targets.[11][12]

-

Gateway for Cross-Coupling Chemistry: The 2-bromo substituent is the molecule's key reactive site. It is primed for use in a multitude of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of other aryl, heteroaryl, alkyl, or alkyne groups, enabling systematic Structure-Activity Relationship (SAR) studies. This is a cornerstone of modern drug optimization, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

-

Precursor to Biologically Active Classes: Derivatives of phenyl-oxazoles have been investigated for a wide array of therapeutic applications, including:

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be executed with appropriate precautions.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Source: ChemicalBook[4]

Handling Recommendations:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4]

Conclusion

This compound is more than a compound with a specific molecular weight; it is a powerful tool in the arsenal of the medicinal chemist. Its stable heterocyclic core, combined with a strategically placed and highly versatile bromine handle, makes it an invaluable intermediate for the synthesis of complex molecules. A thorough understanding of its properties, synthesis via robust methods like the Van Leusen reaction, and proper characterization are essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Supporting Information for publications. (n.d.).

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).

- Synthesis of oxazole derivatives from solid phase TosMIC. - ResearchGate. (n.d.).

- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. (2020).

- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. (2020).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. (2020).

- Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. (n.d.).

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023).

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. (n.d.).

- 1H- and 13C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. (n.d.).

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]

- 12. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms | MDPI [mdpi.com]

5-(2-Bromophenyl)-1,3-oxazole IUPAC name

An In-Depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The document confirms its IUPAC nomenclature and details its key physicochemical properties. A robust and validated protocol for its synthesis via the Van Leusen reaction is presented, emphasizing the rationale behind procedural choices to ensure reproducibility. Furthermore, the guide outlines the expected spectroscopic signatures for unambiguous characterization using modern analytical techniques. The chemical reactivity of the molecule is explored, highlighting the strategic importance of the bromophenyl moiety for diversification through cross-coupling reactions. Finally, its application as a versatile scaffold in drug discovery workflows is discussed, contextualized by the known biological significance of the oxazole core. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth resource on this valuable chemical entity.

Introduction to the 1,3-Oxazole Scaffold

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] The oxazole ring is electronically distinct and capable of engaging with biological targets, such as enzymes and receptors, through various non-covalent interactions.[3][4] Its metabolic stability and synthetic tractability have led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[2][5][6]

This compound is a strategically designed building block that combines the bioactive oxazole core with a functionalized phenyl ring. The bromine atom at the ortho position serves as a versatile chemical handle, enabling a wide range of subsequent chemical modifications. This guide provides a detailed examination of this compound, from its fundamental properties to its potential as a starting point for the synthesis of novel chemical entities.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal IUPAC name for the topic compound is This compound .[7][8][9] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 328270-70-8 | [8][10] |

| Molecular Formula | C₉H₆BrNO | [7][8] |

| Molecular Weight | 224.05 g/mol | [8] |

| Physical State | Solid (Predicted) | N/A |

| Canonical SMILES | C1=CC=C(C(=C1)Br)C2=CN=CO2 | N/A |

| InChI Key | JLTHLCLAPCIKJJ-UHFFFAOYSA-N | [7] |

Synthesis Methodology: The Van Leusen Reaction

The Van Leusen oxazole synthesis is a highly efficient and reliable method for preparing 5-substituted oxazoles from aldehydes.[3][11] This one-pot reaction utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent, which provides the C2 and N3 atoms of the oxazole ring. The choice of this methodology is based on its mild reaction conditions, broad substrate scope, and typically good yields.

Experimental Protocol

Objective: To synthesize this compound from 2-bromobenzaldehyde and TosMIC.

Reagents:

-

2-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add Tosylmethyl isocyanide (1.05 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add anhydrous potassium carbonate (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Partition the resulting residue between dichloromethane and water. Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of hexanes/ethyl acetate to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. While specific experimental data requires direct acquisition, the expected spectral characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[12][13]

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (~7.0-8.5 ppm) corresponding to the four protons of the bromophenyl ring and the two distinct protons on the oxazole ring (at C2 and C4). |

| ¹³C NMR | Resonances corresponding to the nine unique carbon atoms. This includes two carbons of the oxazole ring and six carbons of the phenyl ring, plus the carbon directly attached to bromine. |

| FT-IR | Characteristic stretching frequencies for C-H (aromatic, >3000 cm⁻¹), C=N and C=C (aromatic ring, ~1500-1650 cm⁻¹), C-O-C (ether-like stretch in the ring, ~1050-1150 cm⁻¹), and C-Br (~500-600 cm⁻¹). |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated mass (222.96/224.96 m/z). The presence of a characteristic M+2 peak of nearly equal intensity is expected due to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Derivatization Potential

This compound possesses two key sites for chemical modification: the oxazole ring and the bromophenyl group.

-

Bromophenyl Group: The carbon-bromine bond is the most valuable site for synthetic diversification. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids/esters to introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds with terminal alkynes.

-

Heck Coupling: Formation of carbon-carbon double bonds with alkenes. This reactivity allows for the rapid generation of a library of analogs, which is a cornerstone of modern hit-to-lead optimization in drug discovery.

-

-

Oxazole Ring: The oxazole ring is relatively electron-deficient and generally stable. While electrophilic substitution can occur, it typically requires activating groups.[4] Deprotonation at the C2 position can be achieved with a strong base, creating a nucleophile for reaction with various electrophiles.

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product therapeutic but rather a highly valuable starting material or scaffold. Its utility lies in its ability to be incorporated into larger, more complex molecules with potential biological activity. The oxazole core is a known pharmacophore, and by using the bromo-handle for diversification, researchers can systematically explore the chemical space around this core to identify novel drug candidates.

Drug Discovery Workflow

The workflow below illustrates how a building block like this compound is utilized in a typical drug discovery campaign.

Caption: A typical drug discovery workflow utilizing a chemical building block.

Conclusion

This compound is a well-defined and synthetically accessible chemical entity. Its structure combines the biologically relevant oxazole scaffold with a versatile functional handle for chemical modification. This makes it an ideal starting point for the synthesis of compound libraries aimed at discovering novel therapeutics. The reliable synthesis, predictable spectroscopic properties, and high potential for derivatization underscore its value as a critical tool for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

References

- EvitaChem. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058).

- Smolecule. 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole.

- Sigma-Aldrich. 5-(4-bromophenyl)-1,3-oxazole AldrichCPR.

- Fisher Scientific. Oxazoles.

- ECHEMI. Buy 5-(4-BROMOPHENYL)-1,3-OXAZOLE from Conier Chem&Pharma Limited.

- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.

- ECHEMI. This compound Formula.

- Benchchem. An In-depth Technical Guide to 5-(4-Bromophenyl)oxazol-2-amine.

- Cymit Química S.L. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole.

- Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

- Fisher Scientific. This compound, ≥97%, Thermo Scientific.

- ChemicalBook. This compound | 328270-70-8.

- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.

- Google Patents. WO2000073288A1 - Method for preparing 5-substituted oxazoles.

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- PubMed Central (PMC). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- MDPI. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.

- Journal of Pharmaceutical, Chemical and Biological Sciences. Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

Sources

- 1. mdpi.com [mdpi.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]

- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazoles | Fisher Scientific [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. This compound | 328270-70-8 [m.chemicalbook.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

5-(2-Bromophenyl)-1,3-oxazole chemical properties

An In-depth Technical Guide to 5-(2-Bromophenyl)-1,3-oxazole: Properties, Synthesis, and Reactivity

Introduction

This compound is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a versatile oxazole core and a strategically positioned bromo-functional group, renders it a valuable building block for the synthesis of more complex molecular architectures. The oxazole moiety is a well-established pharmacophore found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The bromine atom on the phenyl ring serves as a crucial handle for post-synthetic modification, most notably through palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents.[3][4]

This guide provides a comprehensive technical overview of the chemical properties, plausible synthetic routes, characteristic reactivity, and potential applications of this compound, designed for professionals engaged in drug discovery and synthetic organic chemistry.

Core Chemical and Physical Properties

The fundamental properties of a chemical entity are critical for its handling, reaction design, and purification. While extensive peer-reviewed data for this specific isomer is limited, the following table consolidates available information and data from closely related analogs, such as the 4-bromo isomer, to provide a reliable profile.

| Property | Data | Notes and Source(s) |

| Molecular Formula | C₉H₆BrNO | Based on chemical structure. |

| Molecular Weight | 224.05 g/mol | Based on chemical structure.[5] |

| Physical State | Solid | Expected based on analogous compounds. |

| Melting Point | 78.1-78.4 °C | This value is for the related isomer, 5-(4-bromophenyl)-1,3-oxazole, and serves as a reasonable estimate.[6] |

| Boiling Point | 315.8 °C at 760 mmHg | This value is for the related isomer, 5-(4-bromophenyl)-1,3-oxazole, and serves as a reasonable estimate.[6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂). | Predicted based on the general characteristics of similar heterocyclic compounds.[7] |

| CAS Number | 223555-51-1 | This identifier is associated with the title compound by chemical suppliers. |

| XLogP3 | 3.1 | A calculated value for the 4-bromo isomer, indicating moderate lipophilicity.[6] |

Synthesis of the Oxazole Core

The construction of the 5-substituted oxazole ring is a well-trodden path in organic synthesis. Several named reactions can be employed, with the Van Leusen oxazole synthesis being a particularly robust and high-yielding method for preparing 5-substituted oxazoles from aldehydes.[8][9]

Plausible Synthetic Route: The Van Leusen Oxazole Synthesis

This one-pot reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. The causality behind this choice lies in its operational simplicity and tolerance for a variety of functional groups on the aldehyde starting material.

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol: Van Leusen Synthesis

This protocol is a representative procedure adapted from established methodologies for this reaction type.[8]

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq.).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) to the stirred solution. The choice of a non-nucleophilic inorganic base like K₂CO₃ is crucial to promote the initial deprotonation of TosMIC without competing side reactions.

-

Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of ethyl acetate ensures efficient extraction of the moderately polar product.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the bromo-aryl moiety, which is an excellent substrate for palladium-catalyzed cross-coupling reactions. This functionality transforms the molecule into a versatile intermediate for constructing biaryl systems, which are prevalent in pharmacologically active compounds.[10]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3][4] It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3] Its widespread use is due to mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[3]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure for the Suzuki coupling of aryl bromides.[4][10]

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

-

Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical as the active Pd(0) catalyst is oxygen-sensitive.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) followed by a degassed solvent mixture (e.g., dioxane/water or DME).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified via column chromatography.

Heck Reaction

The Heck reaction provides a method for C-C bond formation between an unsaturated halide and an alkene, catalyzed by a palladium source.[11] This reaction is highly valuable for the synthesis of substituted olefins.[11] this compound can be coupled with various alkenes to introduce vinyl groups, which can be further functionalized. The reaction typically requires a palladium catalyst, a base, and is often performed at elevated temperatures.[12]

Spectroscopic Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. While a specific peer-reviewed spectrum is not available, the expected data can be reliably predicted based on its structure and data from analogous compounds.[13]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the phenyl ring will appear as a complex multiplet in the range of δ 7.4-7.8 ppm. The two protons on the oxazole ring will appear as singlets or doublets, typically with the C2-H proton appearing further downfield (δ ~8.0-8.2 ppm) than the C4-H proton (δ ~7.2-7.5 ppm).

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon bearing the bromine atom (C-Br) appearing around δ 122 ppm. The oxazole ring carbons will have characteristic shifts: C2 (~δ 150-155 ppm), C4 (~δ 120-125 ppm), and C5 (~δ 145-150 ppm).

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key peaks would include C=N stretching of the oxazole ring (~1520 cm⁻¹), C=C aromatic stretching (~1610 cm⁻¹), and aromatic C-H stretching (~3020 cm⁻¹).[13] A C-Br stretching frequency would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Applications in Research and Development

The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

-

Drug Discovery Scaffold: this compound serves as an ideal starting point for the construction of compound libraries. The bromine atom allows for the systematic introduction of a wide array of substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for various biological targets.[4][14]

-

Materials Science: Aryl-substituted oxazoles can exhibit interesting photophysical properties, such as fluorescence.[7] Derivatives of this compound could be investigated for applications as fluorescent probes or as components in organic light-emitting diodes (OLEDs).

Safety and Handling

As with any brominated organic compound, appropriate safety precautions must be observed.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[15]

-

Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16] Avoid inhalation of dust and contact with skin and eyes.[16]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[16] Incompatible materials include strong oxidizing agents and bases.[16]

References

- This compound, 97%, Thermo Scientific. Fisher Scientific.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

- Synthesis of 5‐bromooxazole (10·HCl). ResearchGate.

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.

- Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. ResearchGate.

- Heck Reaction. University of California, Irvine.

- Method for preparing 5-substituted oxazoles. Google Patents.

- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.

- Medicinal Applications of 1,3-Oxazole Derivatives. SlideShare.

- Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. ResearchGate.

- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.

- 5-(4-Bromophenyl)-1,3-oxazol-2-amine. International Union of Crystallography.

- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI.

- Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl). Asian Journal of Pharmaceutical Research and Development. Available from: https://ajprd.com/index.php/journal/article/view/1217.php/journal/article/view/1217

Sources

- 1. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]

- 6. echemi.com [echemi.com]

- 7. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole (EVT-15613058) | 37611-27-1 [evitachem.com]

- 15. This compound, ≥97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 16. fishersci.ca [fishersci.ca]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(2-Bromophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of the heterocyclic compound 5-(2-Bromophenyl)-1,3-oxazole. Due to the limited availability of direct experimental data for this specific isomer in public-access databases, this document leverages foundational spectroscopic principles and comparative data from closely related analogs to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines a robust synthetic protocol for its preparation, offering a complete framework for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of the 5-Aryl-1,3-oxazole Scaffold

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif prevalent in a wide array of biologically active compounds and natural products.[1] Its unique electronic and structural properties make it a valuable component in medicinal chemistry, contributing to the pharmacological profiles of anti-inflammatory, antimicrobial, and anticancer agents.[1] The introduction of a substituted aryl group at the 5-position, such as the 2-bromophenyl moiety, provides a key handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of such novel compounds. This guide serves as a detailed reference for the expected spectroscopic signatures of this compound.

Predicted and Comparative Spectroscopic Data

Given the absence of readily available experimental spectra for this compound, this section provides a detailed prediction of its key spectroscopic features. These predictions are grounded in the analysis of the parent oxazole molecule and comparative data from the commercially available isomer, 5-(4-Bromophenyl)-1,3-oxazole .[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the oxygen and nitrogen atoms in the oxazole ring and the bromine atom on the phenyl ring.

2.1.1. Predicted ¹H NMR Spectrum of this compound

The proton NMR spectrum is expected to show distinct signals for the two protons on the oxazole ring and the four protons of the 2-bromophenyl group.

-

Oxazole Protons: The protons on the oxazole ring, H-2 and H-4, are anticipated to appear as singlets in the aromatic region. Typically, the H-2 proton is the most downfield due to its proximity to both heteroatoms.[1]

-

Bromophenyl Protons: The four protons of the 2-bromophenyl ring will present as a complex multiplet pattern in the aromatic region, characteristic of an ortho-substituted benzene ring.

| Predicted Chemical Shifts for this compound |

| Proton |

| H-2 (oxazole) |

| H-4 (oxazole) |

| Aromatic (bromophenyl) |

2.1.2. Comparative ¹H NMR Data of 5-(4-Bromophenyl)-1,3-oxazole

To provide a tangible reference, the experimental proton NMR data for the 4-bromo isomer is presented below. The key difference will be the splitting pattern of the phenyl protons (an AA'BB' system for the 4-bromo isomer versus a more complex multiplet for the 2-bromo isomer).

| Experimental Chemical Shifts for 5-(4-Bromophenyl)-1,3-oxazole |

| Proton |

| H-2 (oxazole) |

| H-4 (oxazole) |

| Aromatic (bromophenyl) |

2.1.3. Predicted ¹³C NMR Spectrum of this compound

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Oxazole Carbons: The C-2, C-4, and C-5 carbons of the oxazole ring are expected to resonate at distinct downfield positions. The C-2 carbon, positioned between two heteroatoms, will be the most deshielded. The C-5 carbon, being attached to the bromophenyl group, will also be significantly downfield.[1]

-

Bromophenyl Carbons: The six carbons of the bromophenyl ring will appear in the aromatic region. The carbon atom directly bonded to the bromine (C-2') will be significantly influenced by the halogen's electronic effects.

| Predicted Chemical Shifts for this compound |

| Carbon |

| C-2 (oxazole) |

| C-4 (oxazole) |

| C-5 (oxazole) |

| C-1' (bromophenyl) |

| C-2' (bromophenyl) |

| C-3' to C-6' (bromophenyl) |

2.1.4. Comparative ¹³C NMR Data of 5-(4-Bromophenyl)-1,3-oxazole

The experimental carbon NMR data for 5-(4-bromophenyl)-1,3-oxazole is provided for comparison.[4]

| Experimental Chemical Shifts for 5-(4-Bromophenyl)-1,3-oxazole |

| Carbon |

| C-2 (oxazole) |

| C-4 (oxazole) |

| C-5 (oxazole) |

| C-1' (bromophenyl) |

| C-2'/C-6' (bromophenyl) |

| C-3'/C-5' (bromophenyl) |

| C-4' (bromophenyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, and C-O bonds within the oxazole and bromophenyl rings.

| Predicted IR Absorption Bands for this compound |

| Functional Group |

| Aromatic C-H stretch |

| C=C and C=N ring stretch (oxazole and phenyl) |

| C-O-C stretch (oxazole) |

| C-Br stretch |

Data is based on typical vibrational frequencies for substituted oxazoles and aromatic bromides.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (C₉H₆BrNO), the high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to its exact mass. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity for the M and M+2 ions, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Predicted Mass Spectrometry Data for this compound |

| Parameter |

| Molecular Formula |

| Molecular Weight |

| [M]⁺ (for ⁷⁹Br) |

| [M+2]⁺ (for ⁸¹Br) |

Synthetic Methodology: The Van Leusen Oxazole Synthesis

A reliable method for the synthesis of 5-substituted oxazoles is the Van Leusen Oxazole Synthesis.[5][6][7] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Experimental Protocol

Reaction: 2-Bromobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → this compound

Materials:

-

2-Bromobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).

-

Add potassium carbonate (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the Van Leusen Synthesis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. While direct experimental data remains elusive, the predictive and comparative approach detailed herein offers researchers a robust framework for the identification and synthesis of this and other novel 5-aryl-1,3-oxazole derivatives. The provided protocols and data serve as a valuable resource for professionals in organic synthesis and drug discovery, facilitating the exploration of this important class of heterocyclic compounds.

References

- Wikipedia. (n.d.). Robinson–Gabriel synthesis.

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

- NROChemistry. (n.d.). Van Leusen Reaction.

- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- SynArchive. (n.d.). Robinson-Gabriel Synthesis.

- Wikipedia. (n.d.). Van Leusen reaction.

- ACS Publications. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry.

- D-Scholarship@Pitt. (2011). The Synthesis of Oxazole-containing Natural Products.

- ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

- Supporting Information. (n.d.). Analytical data for compounds.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl).

- International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes.

- MDPI. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.

- PubChem. (n.d.). 2-Phenyl-1,3-oxazole.

- ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol.

- Research Journal of Chemical Sciences. (2013). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1,3,4-Oxadiazoles.

- Royal Society of Chemistry. (n.d.). 1H NMR.

- PubChemLite. (n.d.). 5-(4-bromophenyl)-1,3-oxazole.

- Exclusive Chemistry Ltd. (n.d.). 2-phenyl-1,3-oxazole.

- Systematic Reviews in Pharmacy. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals.

- ChemSynthesis. (n.d.). 2-phenyl-1,3-oxazole.

- SpectraBase. (n.d.). Oxazole.

- Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles from N-arylethylamides.

- DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.

- National Institute of Standards and Technology. (n.d.). Oxazole.

- SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts.

- Journal of Biological Pharmaceutical And Chemical Research. (2022). Microwave-assisted synthesis of oxadiazole and thiazolidine derivatives.

- ResearchGate. (n.d.). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

Sources

A Multi-Technique Guide to the Structural Elucidation of 5-(2-Bromophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification

In the fields of medicinal chemistry and materials science, the precise characterization of a molecule's structure is the bedrock upon which all further research is built. An unambiguous structural assignment is critical for understanding structure-activity relationships (SAR), predicting physicochemical properties, and ensuring intellectual property is robust. 5-(2-Bromophenyl)-1,3-oxazole is a heterocyclic compound of significant interest, belonging to a class of molecules known for a wide array of biological activities.[1] Its structure, featuring a five-membered oxazole ring linked to a brominated phenyl group, presents a distinct set of analytical signals that, when interpreted correctly, allow for its definitive identification.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind the selection of each analytical technique and demonstrating how the data are synergistically integrated to build an unassailable structural proof.

Foundational Step: Synthesis and Purification

Experimental Protocol: Van Leusen Synthesis of this compound

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 mmol, 1.0 eq) in dry methanol (10 mL), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq) to the mixture. The base is crucial for the deprotonation of TosMIC, which initiates the nucleophilic attack on the aldehyde.[3]

-

Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and stir vigorously. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. The resulting residue is partitioned between ethyl acetate (20 mL) and water (20 mL).

-

Extraction & Purification: The aqueous layer is extracted twice more with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

The Integrated Analytical Workflow

The elucidation of the target structure relies not on a single technique, but on the convergence of evidence from multiple, orthogonal analytical methods. Each technique provides a specific piece of the structural puzzle.

}

Overall workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Causality: High-Resolution Mass Spectrometry (HRMS) is the first port of call. It provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is the most fundamental piece of structural information.

For this compound, the expected molecular formula is C₉H₆BrNO. A key confirmatory feature is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will exhibit two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound.[4]

Protocol: HRMS Analysis

-

Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into an HRMS instrument, typically using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

Analyze the data for the exact mass and the characteristic [M+H]⁺ / [M+H+2]⁺ isotopic pattern.

| Parameter | Expected Value | Significance |

| Molecular Formula | C₉H₆BrNO | Defines the elemental composition. |

| Exact Mass [M]⁺ | 222.9684 (for ⁷⁹Br) | Confirms the elemental formula. |

| Exact Mass [M+2]⁺ | 224.9663 (for ⁸¹Br) | Confirms the elemental formula. |

| Isotopic Ratio | ~1:1 | Confirms the presence of one bromine atom. |

Infrared Spectroscopy: Identifying Key Bonds

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective way to confirm the presence of key functional groups.

The FT-IR spectrum serves as a fingerprint, confirming the presence of the aromatic system and the oxazole heterocycle while verifying the absence of functional groups from the starting materials (e.g., -CHO from the aldehyde, -NC from TosMIC).

Protocol: FT-IR Analysis (KBr Pellet)

-

Thoroughly mix a small amount (~1 mg) of the purified solid sample with ~100 mg of dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the spectrometer and acquire the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Assignment |

| C-H stretch (Aromatic/Oxazole) | 3100 - 3000 | Protons on the phenyl and oxazole rings. |

| C=N stretch (Oxazole) | 1650 - 1610 | Imine functionality within the oxazole ring.[5] |

| C=C stretch (Aromatic/Oxazole) | 1600 - 1450 | Carbon-carbon double bonds in both rings. |

| C-O-C stretch (Oxazole) | 1150 - 1050 | Ether-like linkage in the oxazole ring.[5] |

| C-Br stretch | 700 - 500 | Carbon-bromine bond on the phenyl ring. |

NMR Spectroscopy: The Blueprint of Connectivity

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, every atom can be assigned, and their connectivity can be unequivocally established.

Protocol: NMR Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR Data Interpretation

The structure of this compound dictates a unique set of NMR signals. The protons on the oxazole ring (H2 and H4) are expected to be singlets and appear in the aromatic region, deshielded by the ring's electronics. The four protons of the 2-bromophenyl group will form a complex multiplet system. The ¹³C NMR will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

| Atom | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) | Key Rationale |

| C2-H | ~8.0 - 8.2 (s) | ~150 - 152 | Highly deshielded proton adjacent to N and O. |

| C4-H | ~7.4 - 7.6 (s) | ~125 - 127 | Oxazole proton adjacent to C5. |

| C5 | - | ~148 - 150 | Quaternary carbon of the oxazole ring. |

| C1' | - | ~129 - 131 | Quaternary carbon attached to the oxazole. |

| C2' | - | ~122 - 124 | Quaternary carbon attached to Bromine. |

| C3' | ~7.7 - 7.9 (d) | ~133 - 135 | Aromatic proton ortho to Bromine. |

| C4' | ~7.3 - 7.5 (t) | ~127 - 129 | Aromatic proton. |

| C5' | ~7.4 - 7.6 (t) | ~131 - 133 | Aromatic proton. |

| C6' | ~7.6 - 7.8 (d) | ~127 - 129 | Aromatic proton ortho to the oxazole linkage. |

Note: Predicted chemical shifts are based on typical values for substituted benzenes and oxazoles and may vary slightly.[6][7][8]

2D NMR: Connecting the Fragments

While 1D NMR suggests the presence of the two required rings, 2D NMR provides the definitive proof of how they are connected.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled (typically through 2-3 bonds). It will show clear correlations between the adjacent protons on the bromophenyl ring (e.g., H3'↔H4'↔H5'↔H6'), confirming the substitution pattern. No correlations will be seen for the oxazole protons, confirming they are isolated singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is used to assign all the protonated carbon signals in the ¹³C spectrum unequivocally.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for establishing the final connectivity. It shows correlations between protons and carbons that are 2-3 bonds away. The key correlation that proves the structure is the link between the oxazole ring and the phenyl ring. We expect to see a correlation from the oxazole proton H4 to the quaternary carbon of the phenyl ring, C1' . This three-bond correlation is only possible if the rings are connected as this compound.

}

Key HMBC correlation confirming connectivity.

X-ray Crystallography: The Unambiguous 3D Structure

Causality: While the collective spectroscopic data provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[9][10] It determines the precise spatial arrangement of every atom in the solid state, confirming not only the connectivity but also bond lengths and angles.[11]

Protocol: Single-Crystal X-ray Crystallography Workflow

-

Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded.[9]

-

Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map.[10] This map is used to build a molecular model, which is then refined against the experimental data to yield the final, high-resolution 3D structure.[12]

}

Workflow for X-ray crystallography.

Conclusion: A Synthesis of Evidence

References

- Abdallah, M. A.-E., & Harrad, S. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

- Shang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

- NROChemistry. Van Leusen Reaction. NROChemistry. [Link]

- Cortes-Cortes, C., et al. (2018).

- Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

- Creative BioMart. X-ray Crystallography.

- Saleh, H. M., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

- Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

- Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow.

- Al-Azzawi, A. M., & Faiq, A. H. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. [Link]

- Watkin, D. (2009). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

- Takemine, S., et al. (2006). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).

- Excillum. Small molecule crystallography. Excillum. [Link]

- Royal Society of Chemistry. (2016). Supporting Information: Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions. Royal Society of Chemistry. [Link]

- Larsson, M., & Axelsson, M. (2020). The oa-TOF mass spectra of the major bromine-containing peaks shown in...

- Wang, Y., et al. (2021). Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry.

- de la Cruz, R., et al. (2017). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.

- Royal Society of Chemistry. (2015). NMR spectra 2-13C. Royal Society of Chemistry. [Link]

- Sbai, A., et al. (2016). 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. [Link]

- Asadian, E., et al. (2019). FTIR-ATR spectral region from 600–3 900 cm−1 for 2-ethyl-2-oxazoline...

- Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

- NIST. Oxazole. NIST WebBook. [Link]

- Gable, K. 13C NMR Chemical Shift.

- Al-Juboori, A. M. (2017). FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),...

- Al-Masoudi, W. A. (2015). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

- Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

- Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. [Link]

- ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

- ChEMBL. (2021). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. EMBL-EBI. [Link]

Sources

- 1. Buy 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole | 37611-27-1 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. excillum.com [excillum.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Strategic Synthesis of 5-(2-Bromophenyl)-1,3-oxazole via Van Leusen Cycloaddition

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2][3] This technical guide provides an in-depth, mechanistically-driven exploration of the synthesis of 5-(2-Bromophenyl)-1,3-oxazole from 2-bromobenzaldehyde. We focus on the Van Leusen oxazole synthesis, a robust and highly efficient method that leverages the unique reactivity of tosylmethyl isocyanide (TosMIC).[1][4] This document is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive narrative that bridges theoretical mechanisms with practical, field-proven laboratory protocols. Key discussions include the rationale behind the choice of synthetic route, a detailed breakdown of the reaction mechanism, a step-by-step experimental workflow, and strategies for characterization and optimization.

Introduction: The Strategic Importance of 5-Aryl-1,3-Oxazoles

The oxazole ring system is a cornerstone in medicinal chemistry, valued for its bioisosteric properties and its ability to engage with a wide spectrum of biological targets, leading to diverse therapeutic applications including anti-inflammatory, antiviral, and anti-cancer agents.[2][3] Among oxazole derivatives, 5-substituted aryl oxazoles are particularly significant as versatile intermediates in drug discovery programs.[5][6][7]

The target molecule, this compound, encapsulates this strategic value. The bromine atom on the phenyl ring serves as a crucial functional handle, enabling further molecular elaboration through a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid generation of diverse compound libraries, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide presents a definitive pathway to this key intermediate, prioritizing a synthesis that is not only high-yielding but also operationally simple and scalable.

Core Synthetic Strategy: Rationale for Employing the Van Leusen Reaction

While several classical methods for oxazole synthesis exist, such as the Robinson-Gabriel and Fischer syntheses, the Van Leusen oxazole synthesis stands out as the most direct and efficient route starting from an aldehyde.[8][9][10] First reported in 1972, this reaction facilitates the one-pot formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, base-mediated conditions.[1][11]

Causality for Method Selection:

-

Direct Conversion: It provides a direct C-C and C-O bond formation to construct the ring using the aldehyde carbonyl carbon.

-

Mild Conditions: The reaction typically proceeds at moderate temperatures (e.g., refluxing methanol), preserving sensitive functional groups.[1]

-

High Atom Economy: It is a [3+2] cycloaddition process, efficiently incorporating the majority of atoms from the reactants into the final product.[1][3]

-

Substrate Scope: The reaction is tolerant of a wide range of functional groups on the starting aldehyde, including the halogen substituent in 2-bromobenzaldehyde.[5]

The overall transformation is depicted below:

Mechanistic Deep Dive: The Role of TosMIC

The success of the Van Leusen synthesis is rooted in the unique trifunctional nature of the TosMIC reagent.[4][12] It possesses:

-

Acidic α-protons: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the isocyanide and the tosyl groups, allowing for easy deprotonation by a mild base.[11]

-

Nucleophilic/Electrophilic Isocyanide: The isocyanide group acts as a "C2N1" synthon, participating in the crucial cyclization step.[1]

-